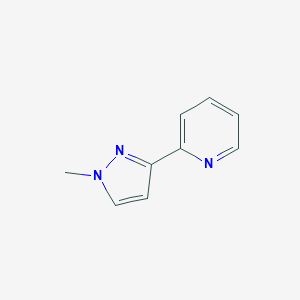

2-(1-methyl-1H-pyrazol-3-yl)pyridine

Overview

Description

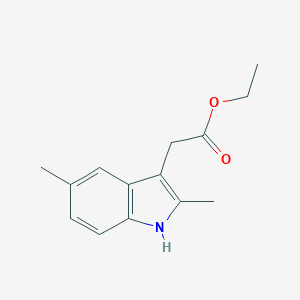

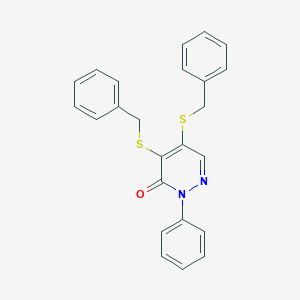

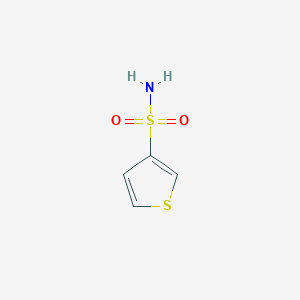

“2-(1-methyl-1H-pyrazol-3-yl)pyridine” is a chemical compound that is part of the pyrazole family . Pyrazoles are a class of compounds that have a 5-membered ring with three carbon atoms and two adjacent nitrogen atoms .

Synthesis Analysis

The synthesis of pyrazoles, including “this compound”, often involves the reaction of α,β-unsaturated aldehydes with hydrazine and subsequent dehydrogenation . Substituted pyrazoles can be prepared by condensation of 1,3-diketones with hydrazine . A Rhodium (III)-catalyzed and solvent-controlled C–H bond functionalization of 2-(1H-pyrazol-1-yl)pyridine with internal alkynes has also been described, providing a straightforward way for the divergent synthesis of either C–H alkenylation products or indazole products .Molecular Structure Analysis

The molecular structure of “this compound” is characterized by a pyrazole ring attached to a pyridine ring . The pyrazole ring contains two nitrogen atoms, one of which bears a hydrogen atom .Chemical Reactions Analysis

The chemical reactions involving “this compound” can be quite diverse. For instance, it has been reported that a Rhodium (III)-catalyzed and solvent-controlled C–H bond functionalization of 2-(1H-pyrazol-1-yl)pyridine with internal alkynes can lead to either C–H alkenylation products or indazole products .Scientific Research Applications

Photoinduced Tautomerization

Studies have shown that derivatives of 2-(1H-pyrazol-5-yl)pyridine, including 2-(4-methyl-1H-pyrazol-5-yl)pyridine, exhibit photoreactions such as excited-state intramolecular proton transfer, excited-state intermolecular double-proton transfer, and solvent-assisted double-proton transfer in hydrogen-bonded complexes. These processes are marked by dual luminescence and a bimodal irreversible kinetic coupling of two fluorescence bands, providing insights into the photochemical behavior of these compounds (Vetokhina et al., 2012).

Luminescent Lanthanide Compounds and Iron Complexes

2,6-bis(pyrazol-1-yl)pyridine and related derivatives have been used to create luminescent lanthanide compounds for biological sensing and iron complexes exhibiting unique thermal and photochemical spin-state transitions. These compounds provide versatile options for advanced applications in sensing and material science (Halcrow, 2005).

Electroluminescence in OLEDs

Pyrazol-pyridine ligands, including 2-(3-methyl-1H-pyrazol-5-yl)pyridine, have been synthesized for iridium(III) complexes used in organic light-emitting devices (OLEDs). These complexes demonstrate high phosphorescence quantum yields and have led to OLEDs with high luminance and efficiency, indicating potential for advanced display technologies (Su et al., 2021).

Inhibition of Steel Corrosion

Compounds like 2-(3-methyl-1H-pyrazol-5-yl) pyridine have been studied for their potential as corrosion inhibitors for steel in hydrochloric acid solutions. These studies are crucial for understanding how certain organic compounds can protect industrial materials from corrosive environments (Bouklah et al., 2005).

Chemosensors for Metal Ions

Pyridine–pyrazole systems have been employed to create chemosensors for metal ions like Al3+. These sensors are highly sensitive and selective, offering potential applications in environmental monitoring and healthcare (Naskar et al., 2018).

Future Directions

The future directions for “2-(1-methyl-1H-pyrazol-3-yl)pyridine” could involve further exploration of its synthesis methods, chemical reactions, and potential applications. The development of more environmentally friendly synthesis methods and the exploration of its potential biological activities could be areas of interest .

Properties

IUPAC Name |

2-(1-methylpyrazol-3-yl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3/c1-12-7-5-9(11-12)8-4-2-3-6-10-8/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYFVBSPYAOZJBT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC(=N1)C2=CC=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60477698 | |

| Record name | 2-(1-methyl-1H-pyrazol-3-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60477698 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

162435-06-5 | |

| Record name | 2-(1-methyl-1H-pyrazol-3-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60477698 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[4-(Propan-2-yl)phenyl]imidazo[1,2-a]pyridine](/img/structure/B184288.png)

![4-Imidazo[1,2-a]pyridin-2-ylbenzonitrile](/img/structure/B184293.png)

![2-(4-Bromophenyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B184299.png)